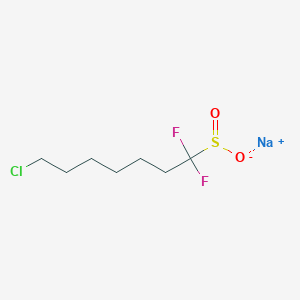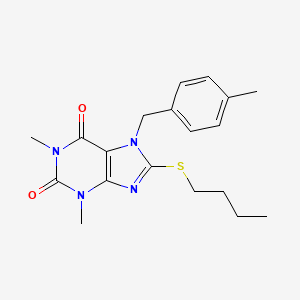
Serine Hydrolase Inhibitor-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine Hydrolase Inhibitor-13 is a small molecule fragment that interacts with the serine hydrolase class of proteins. These inhibitors are crucial in various physiological processes and have significant pharmacological and toxicological applications . Serine hydrolases are a large and diverse class of enzymes that play vital roles in many biological processes, including lipid metabolism, cell signaling, and regulation of post-translation modifications of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Serine Hydrolase Inhibitor-13 involves several steps, including the use of mechanism-based electrophiles such as carbamates, ureas, activated ketones, lactones, and lactams . These electrophiles covalently react with the serine nucleophile in the active site of the enzyme.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized lead scaffolds and screening large compound libraries . The process may also include mining natural products and converting endogenous substrates into inhibitors.
Chemical Reactions Analysis
Types of Reactions: Serine Hydrolase Inhibitor-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the inhibitor to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include base-activated serine nucleophiles, which split amide or ester bonds in substrates . The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products: The major products formed from these reactions are modified inhibitors that have enhanced binding affinity and selectivity for the target serine hydrolases .
Scientific Research Applications
Serine Hydrolase Inhibitor-13 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Serine Hydrolase Inhibitor-13 involves the covalent binding to the active site of serine hydrolases. This binding inhibits the enzyme’s activity by preventing the cleavage of amide or ester bonds in substrates . The molecular targets include various serine hydrolases involved in lipid metabolism, cell signaling, and other critical biological processes .
Comparison with Similar Compounds
- Carbamates
- Ureas
- Activated Ketones
- Lactones
- Lactams
Uniqueness: Serine Hydrolase Inhibitor-13 is unique due to its specific binding affinity and selectivity for serine hydrolases. Unlike other inhibitors, it can be further modified to create novel inhibitors with enhanced efficacy .
Properties
Molecular Formula |
C14H22N4O3 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 4-(4-methylpyrazole-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O3/c1-11-9-15-18(10-11)12(19)16-5-7-17(8-6-16)13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
HJQWRDQCFRVZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)
![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)

![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053699.png)



![2-[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B12053723.png)




![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053751.png)

